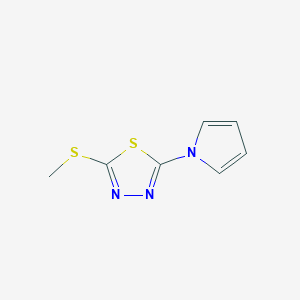

2-(methylthio)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-methylsulfanyl-5-pyrrol-1-yl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S2/c1-11-7-9-8-6(12-7)10-4-2-3-5-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSQSTRMPKEEDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)N2C=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(methylthio)thiosemicarbazide with 1H-pyrrole-1-carboxaldehyde in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrrole or thiadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(methylthio)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole has several scientific research applications, including:

Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of 2-(methylthio)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of enzymes or receptors involved in disease pathways. The presence of the thiadiazole ring allows for strong binding interactions with biological macromolecules, leading to the modulation of their activity.

Comparison with Similar Compounds

Structural Features :

- The pyrrole ring introduces π-π stacking capabilities, which may influence binding to biological targets.

Comparison with Similar Compounds

The biological and chemical properties of 2-(methylthio)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole can be contextualized by comparing it to structurally analogous 1,3,4-thiadiazoles and related heterocycles.

Structural Analogues and Their Bioactivities

Key Observations:

Anticonvulsant Activity : Benzothiazole-linked thiadiazoles (e.g., compound from ) exhibit superior neuroprotective effects compared to the target compound, likely due to the hydrophobic benzothiazole domain enhancing blood-brain barrier penetration.

Antimicrobial Potency : Triazole-thiadiazole hybrids (e.g., 9c ) and pyrazole-thiadiazoles show broad-spectrum activity, attributed to electron-withdrawing groups (e.g., nitro, bromo) that disrupt microbial cell membranes.

Cytotoxicity : Thiadiazoles with furan substituents (e.g., 57b ) demonstrate moderate cytotoxicity, though less potent than podophyllotoxin. The target compound’s pyrrole group may offer similar π-stacking interactions but requires empirical validation.

Structure-Activity Relationships (SAR)

- Electron-Deficient Groups : Nitro and halogen substituents (e.g., in ) enhance antimicrobial and cytotoxic activities by increasing electrophilicity.

- Hybrid Structures : Triazole-thiadiazole hybrids (e.g., ) show improved binding to enzymes like TMPRSS2 (COVID-19 target) due to conformational flexibility .

- Sulfur vs. Oxygen : Thiadiazoles generally exhibit higher bioactivity than oxadiazoles due to sulfur’s polarizability and redox activity .

Biological Activity

2-(Methylthio)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole is a heterocyclic compound notable for its diverse biological activities. The compound's structure incorporates sulfur, nitrogen, and carbon atoms, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and synthetic methodologies.

- Chemical Name : this compound

- Molecular Formula : C7H7N3S2

- CAS Number : 660821-12-5

- Molecular Weight : 197.28 g/mol

Synthesis Methods

The synthesis of this compound typically involves the cyclization of 2-(methylthio)thiosemicarbazide with 1H-pyrrole-1-carboxaldehyde in the presence of an acid catalyst. This reaction is generally conducted in solvents such as ethanol or methanol under elevated temperatures to promote cyclization .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various Gram-positive and Gram-negative bacteria as well as certain fungal strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32.6 μg/mL |

| Escherichia coli | 25.0 μg/mL |

| Candida albicans | 30.0 μg/mL |

These results suggest that this compound could serve as a promising candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial effects, the compound has demonstrated antifungal activity against strains such as Aspergillus niger and Candida albicans. Comparative studies indicate that its efficacy surpasses that of standard antifungal drugs like fluconazole .

Anticancer Properties

Research indicates that the compound may possess anticancer properties by inhibiting specific enzymes involved in tumor progression. The mechanism involves strong binding interactions with biological macromolecules, which may lead to the modulation of their activity . Notably, derivatives of thiadiazole have been linked to cytostatic effects in cancer cells.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Receptor Modulation : It can modulate receptor activities involved in disease pathways.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

- A study demonstrated that derivatives of thiadiazole exhibited higher antibacterial activity than reference drugs like gentamicin against E. coli and Pseudomonas aeruginosa.

- Another investigation reported that compounds with a similar thiadiazole structure showed significant cytotoxicity against cancer cell lines .

Q & A

Q. What are the established synthetic pathways for 2-(methylthio)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole, and what reaction conditions are critical for yield optimization?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2-amino-5-substituted-1,3,4-thiadiazoles with 2,5-dimethoxytetrahydrofuran in glacial acetic acid under reflux (1–2 hours). Key steps include:

- Slow addition of reagents at room temperature to avoid side reactions.

- TLC monitoring (e.g., ethyl acetate/hexane, 3:7) to track reaction progress .

- Purification by basification with sodium bicarbonate, followed by recrystallization in ethanol to achieve >85% purity .

Critical Parameters: - Temperature control (reflux at ~100°C) prevents decomposition of the pyrrole ring.

- Stoichiometric excess of 2,5-dimethoxytetrahydrofuran (1.5:1 molar ratio) ensures complete substitution .

Q. What spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR Spectroscopy:

- IR Spectroscopy:

- HPLC-MS:

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

Methodological Answer:

- Antimicrobial Screening:

- Anticancer Activity:

- MTT assays on human cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 10–100 μM, with IC50 calculations .

- Cytotoxicity Controls:

Advanced Research Questions

Q. How can reaction conditions be modified to address low yields or byproduct formation during synthesis?

Methodological Answer:

- Byproduct Mitigation:

- Catalytic Enhancements:

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Case Example: Discrepancies in anticancer activity may arise from:

- Mechanistic Validation:

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking:

- MD Simulations:

- QSAR Models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.